methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate” is a chemical compound with the CAS Number: 1909337-23-0 . It has a molecular weight of 301.16 and its molecular formula is C11H9BrO3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrO3S/c1-15-11(14)10-9(13)8-4-7(12)3-2-6(8)5-16-10/h2-4,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.
Scientific Research Applications
Chemical Synthesis and Properties
- Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate demonstrates unique reactivity in various chemical syntheses. It reacts with hydrazine and phenylhydrazine to produce specific pyrazolone derivatives. Such compounds are of interest due to their potential applications in chemical research and development (Scrowston & Shaw, 1976).
Synthesis of Derivatives
- This compound is instrumental in the synthesis of various derivatives. For example, it can be converted into tetrahydro, dihydro, and dehydro esters using specific reactants like N-bromosuccinimide (Irikawa et al., 1989).
Development of Novel Compounds
- It plays a role in the synthesis of imidazolyl derivatives of the thiochroman ring, leading to a range of new compounds. These derivatives can be further oxidized to sulfones, offering diverse applications in chemical synthesis (Cozzi & Pillan, 1988).
Role in Baylis-Hillman Synthesis
- The compound is also used in the Baylis-Hillman synthesis of 3-substituted 2H-1-benzothiopyrans, a class of heterocycles. This methodology is significant for the synthesis of various benzannulated heterocyclic compounds (Kaye & Nocanda, 2002).
Exploration in Medicinal Chemistry
- It has been explored in the field of medicinal chemistry, particularly in the synthesis of compounds with potential pharmacological applications. For instance, its derivatives have been studied for their binding affinity and selectivity towards certain receptors (Thimm et al., 2013).
Properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-isothiochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3S/c1-15-11(14)10-9(13)8-4-7(12)3-2-6(8)5-16-10/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFRYTLRZNECJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C2=C(CS1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.